

An In-depth Technical Guide to 6-Cyclopentyl-hexan-1-ol

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Compound of Interest

Compound Name: 6-Cyclopentyl-hexan-1-ol

Cat. No.: B8389398

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Foreword: Navigating the Landscape of Novel Aliphatic Alcohols

In the ever-evolving landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, functionalized long-chain aliphatic alcohols with cyclic moieties represent a promising class of compounds. Their unique combination of a flexible lipophilic chain and a conformationally restricted cyclic group offers a versatile platform for the design of new chemical entities with tailored properties. This guide focuses on a specific member of this class: **6-Cyclopentyl-hexan-1-ol**. While not extensively documented in the public domain, its structural motifs are prevalent in numerous biologically active molecules and advanced materials. This document aims to provide a comprehensive technical overview, grounded in established chemical principles and analogous literature, to empower researchers in their synthetic and applicative endeavors involving this and related compounds.

Compound Identification and Physicochemical Profile

As of the latest indexing, a specific Chemical Abstracts Service (CAS) number for **6-Cyclopentyl-hexan-1-ol** has not been assigned. Therefore, for unambiguous identification, it is recommended to use its PubChem Compound Identification (CID).

PubChem CID: 13715839[1]

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **6-Cyclopentyl-hexan-1-ol**, providing a foundational understanding of its molecular characteristics. These values are derived from computational models and serve as a reliable starting point for experimental design.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O	PubChem[1]
Molecular Weight	170.29 g/mol	PubChem[1]
XLogP3	4.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	6	PubChem[1]

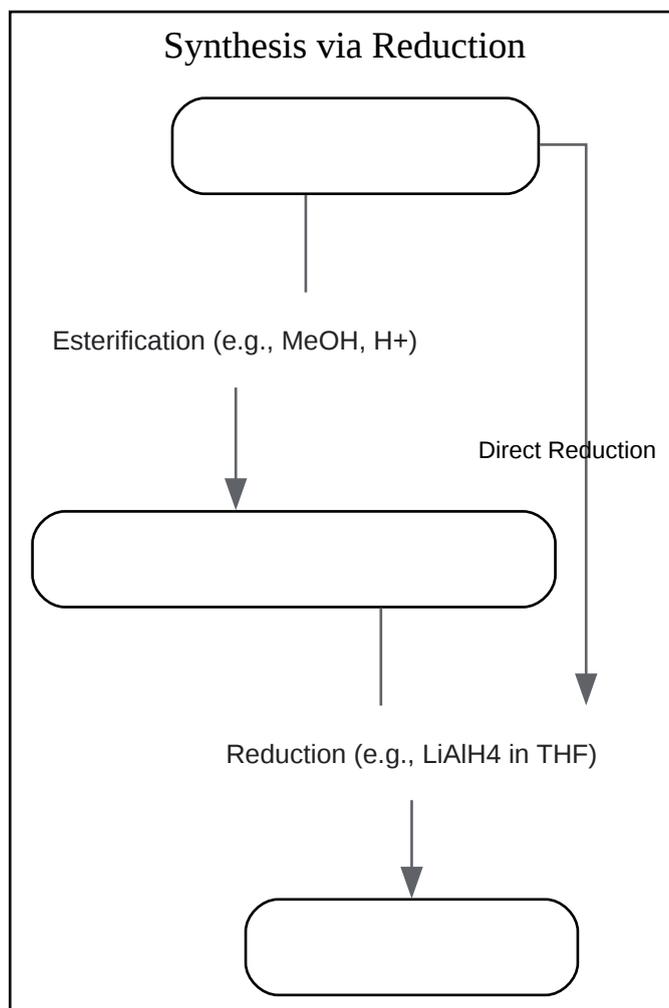
Strategic Synthesis of 6-Cyclopentyl-hexan-1-ol: A Rationale-Driven Approach

The synthesis of **6-Cyclopentyl-hexan-1-ol** can be approached through several well-established methodologies in organic chemistry. The choice of a specific route will depend on the availability of starting materials, desired scale, and purity requirements. Below, we outline two logical and robust synthetic strategies.

Strategy 1: Reduction of 6-Cyclopentylhexanoic Acid or its Ester

This is a classic and highly reliable method for the preparation of primary alcohols. The causality behind this choice lies in the high efficiency and selectivity of modern reducing agents for carboxylic acid and ester functionalities.

Workflow Diagram:



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Caption: Synthetic routes to **6-Cyclopentyl-hexan-1-ol** via reduction.

Experimental Protocol (Ester Reduction):

- Esterification: To a solution of 6-cyclopentylhexanoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the acid, extract the ester with a suitable organic solvent (e.g., diethyl ether), and purify by distillation or column chromatography.

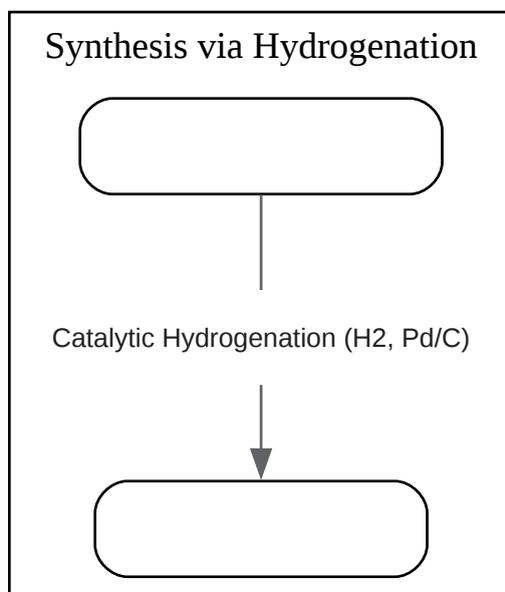
- **Reduction:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of the 6-cyclopentylhexanoic acid methyl ester in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- **Work-up:** Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up). Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
- **Purification:** Purify the crude **6-Cyclopentyl-hexan-1-ol** by vacuum distillation or silica gel column chromatography.

Rationale for Reagent Selection: Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols with high yields. The use of anhydrous conditions is critical as LiAlH_4 reacts violently with water.

Strategy 2: Catalytic Hydrogenation of 6-Cyclopentyl-hex-5-en-1-ol

This approach is advantageous if the corresponding unsaturated precursor is readily available. Catalytic hydrogenation is a clean and efficient method for the saturation of carbon-carbon double bonds.

Workflow Diagram:



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Sources

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